molecular formula C25H30ClNO5 B14790682 HS-592;Meclastine

HS-592;Meclastine

Cat. No.: B14790682
M. Wt: 460.0 g/mol
InChI Key: PMGQWSIVQFOFOQ-IYZPEQFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Meclastine can be synthesized through a series of chemical reactions involving the formation of its ethanolamine structure. The synthetic route typically involves the reaction of diphenylmethyl chloride with 2-(2-chloroethoxy)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-methylpiperidine to yield Meclastine .

Industrial Production Methods

Industrial production of Meclastine follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Meclastine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Meclastine, which may have different pharmacological properties .

Scientific Research Applications

Meclastine has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study histamine receptor interactions.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Studied for its potential therapeutic effects in treating allergic reactions and inflammation.

    Industry: Used in the formulation of antihistamine medications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meclastine is unique in its combination of antihistamine and anti-inflammatory properties, making it effective in treating both allergic reactions and inflammation .

Properties

Molecular Formula

C25H30ClNO5

Molecular Weight

460.0 g/mol

IUPAC Name

but-2-enedioic acid;2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t20?,21-;/m1./s1

InChI Key

PMGQWSIVQFOFOQ-IYZPEQFLSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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